molecular formula C7H13ClN2O3 B13470705 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride

3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride

Cat. No.: B13470705
M. Wt: 208.64 g/mol
InChI Key: BTOYSSXIWOLMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)propanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-100°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Studying enzyme interactions and metabolic pathways.

    Medicine: Investigating potential therapeutic effects and drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxo group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxopyrrolidin-1-yl)propanoic acid
  • 3-(1-Pyrrolidinyl)propanoic acid hydrochloride
  • Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate

Uniqueness

3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride is unique due to the presence of both an amino group and an oxo group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research applications.

Properties

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.64 g/mol

IUPAC Name

3-(3-amino-2-oxopyrrolidin-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H12N2O3.ClH/c8-5-1-3-9(7(5)12)4-2-6(10)11;/h5H,1-4,8H2,(H,10,11);1H

InChI Key

BTOYSSXIWOLMDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1N)CCC(=O)O.Cl

Origin of Product

United States

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